N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, including the formation of the tetraazole ring, the introduction of the allyl group, and the coupling of the benzylamine derivative. A common synthetic route may include:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetraazole ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Coupling with Benzylamine Derivative: The final step involves coupling the tetraazole derivative with 4-[(4-chlorobenzyl)oxy]-3-methoxybenzylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Processes: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially improving the efficiency of industrial chemical processes.
Mechanism of Action
The mechanism by which N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-allyl-1H-tetrazol-5-yl)-N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine
- N-(1-allyl-1H-tetrazol-5-yl)-N-{4-[(4-bromobenzyl)oxy]-3-methoxybenzyl}amine
- N-(1-allyl-1H-tetrazol-5-yl)-N-{4-[(4-methylbenzyl)oxy]-3-methoxybenzyl}amine
Uniqueness
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C19H20ClN5O2 |
---|---|
Molecular Weight |
385.8g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-10-25-19(22-23-24-25)21-12-15-6-9-17(18(11-15)26-2)27-13-14-4-7-16(20)8-5-14/h3-9,11H,1,10,12-13H2,2H3,(H,21,22,24) |
InChI Key |
QPCLWXVZNQCPKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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